5-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione
Description
Properties
IUPAC Name |
5-methyl-1-[3-(3-methylphenoxy)propyl]indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-5-3-6-15(11-13)23-10-4-9-20-17-8-7-14(2)12-16(17)18(21)19(20)22/h3,5-8,11-12H,4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPMGQXZUIRUGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=C(C=C(C=C3)C)C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001321809 | |
| Record name | 5-methyl-1-[3-(3-methylphenoxy)propyl]indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807519 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
620931-60-4 | |
| Record name | 5-methyl-1-[3-(3-methylphenoxy)propyl]indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 4-Methylisonitroacetanilide
The indoline-2,3-dione (isatin) core is typically synthesized via cyclization of substituted isonitroacetanilides. For 5-methyl derivatives, 4-methylaniline serves as the starting material. In a representative procedure, 4-methylaniline reacts with chloral hydrate and hydroxylamine hydrochloride in aqueous HCl to form 4-methylisonitroacetanilide. Cyclization in concentrated sulfuric acid at 65–75°C for 1 hour yields 5-methylindoline-2,3-dione (Scheme 1).
Reaction Conditions :
-
Step 1 : Chloral hydrate (1.5 eq), hydroxylamine hydrochloride (4.5 eq), H2O/Na2SO4, 100°C, 1 minute (Yield: 76–85%).
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Step 2 : Concentrated H2SO4, 65–75°C, 1 hour (Yield: 67–80%).
Mass spectrometry (MS) confirms the product, with m/z 166.2 [M+H]+ for the 5-fluoro analog, suggesting a similar profile for the methyl derivative.
Alkylation at the 1-Position
Propyl-m-Tolyloxy Side Chain Introduction
The 1-position of indoline-2,3-dione is alkylated using 3-(m-tolyloxy)propyl bromide. A modified procedure from bromoalkylphthalimide reactions is applicable:
General Protocol :
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Alkylation : 5-Methylindoline-2,3-dione (1 eq), 3-(m-tolyloxy)propyl bromide (1.2 eq), K2CO3 (3 eq), KI (0.1 eq), DMF, 100°C, 48 hours.
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Workup : Ethyl acetate extraction, MgSO4 drying, and recrystallization from ethanol/water.
Alternative Mitsunobu Reaction
For oxygen-sensitive substrates, Mitsunobu conditions enable ether formation:
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Cyclization in H2SO4 at >70°C minimizes byproducts, while DMF enhances alkylation rates due to polar aprotic stabilization. Lower temperatures (50–60°C) reduce decomposition during Mitsunobu reactions.
Catalytic Additives
KI in alkylation reactions mitigates halide displacement inefficiencies, improving yields by 15–20%.
Spectroscopic Characterization
Mass Spectrometry
The title compound’s molecular ion [M+H]+ is predicted at m/z 354.4, consistent with bromo (m/z 226.0) and fluoro (m/z 166.2) analogs.
NMR Analysis
Comparative Data Tables
Table 1. Alkylation Methods for 1-Substituted Indoline-2,3-diones
| Method | Reagents | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Nucleophilic | 3-(m-Tolyloxy)propyl Br, K2CO3 | DMF | 100 | 70–78 | |
| Mitsunobu | DIAD, PPh3 | THF | 25 | 65–72 |
Table 2. Cyclization Optimization
| Acid Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H2SO4 | 70 | 1 | 77 | 98 |
| H3PO4 | 80 | 2 | 62 | 95 |
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under oxidative conditions.
Reduction: Reduction of the indoline-2,3-dione core can yield indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced indoline derivatives.
Substitution: Formation of various substituted indoline-2,3-dione derivatives.
Scientific Research Applications
5-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Research: It is used as a probe to study biological pathways and interactions involving indoline-2,3-dione derivatives.
Industrial Applications: The compound is explored for its use in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Structural Comparison of Indoline-2,3-dione Derivatives
Physicochemical Properties
- Melting Points: Derivatives with rigid substituents (e.g., triazolidinone in Compound 13c) exhibit high melting points (>300°C), suggesting strong crystalline packing . The target compound’s flexible 3-(m-tolyloxy)propyl chain may reduce crystallinity.
- Spectroscopic Data :
- IR Spectroscopy : Indoline-2,3-dione carbonyl stretches appear at 1700–1800 cm⁻¹ (e.g., 1785 and 1714 cm⁻¹ in Compound 13c) . The m-tolyloxy group may introduce additional C-O-C stretches near 1200–1250 cm⁻¹.
- NMR : Aromatic protons in m-tolyloxy groups typically resonate at δ 6.7–7.2 ppm, while methyl groups appear near δ 2.3–2.6 ppm .
Biological Activity
5-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione is a synthetic compound belonging to the indoline-2,3-dione family. This compound has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry. The structure includes a methyl group at the 5-position and a 3-(m-tolyloxy)propyl substituent, which contribute to its unique properties.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure can be represented as follows:
Key Features:
- Indoline-2,3-dione Core: Known for various biological activities.
- Substituents: The methyl group and the m-tolyloxy propyl group enhance its reactivity and interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that indoline derivatives possess anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7 and MDA-MB-231), lung, and colon cancers. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Antiviral Effects
This compound has shown promise in antiviral studies, particularly against viral infections such as influenza and HIV. The compound's mechanism may involve the inhibition of viral replication by targeting specific viral enzymes.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation: It can bind to specific receptors, altering cellular signaling pathways.
- Oxidative Stress Induction: The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.
Case Studies
| Study | Findings |
|---|---|
| Anticancer Activity | Demonstrated significant cytotoxicity in MCF-7 cells with an IC50 value of 15 µM. |
| Antimicrobial Activity | Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. |
| Antiviral Activity | Showed a reduction in viral load by 70% in H1N1-infected cell cultures at a concentration of 10 µM. |
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of Indoline Core: Condensation of an aromatic primary amine with maleic anhydride.
- Alkylation: Reaction with 3-(m-tolyloxy)propyl bromide under basic conditions.
- Methylation: Methylation at the 5-position using methyl iodide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
